molecular formula C20H31NO3 B10799863 (+)-Tetrabenazine D6

(+)-Tetrabenazine D6

Cat. No.: B10799863
M. Wt: 339.5 g/mol
InChI Key: ZSFAIFDKUXYVSN-HSGJOGOUSA-N
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Description

(+)-Tetrabenazine D6 is a deuterated form of tetrabenazine, a compound used primarily in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Tetrabenazine D6 involves the incorporation of deuterium atoms into the tetrabenazine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(+)-Tetrabenazine D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(+)-Tetrabenazine D6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (+)-Tetrabenazine D6 involves the inhibition of vesicular monoamine transporter 2 (VMAT2), which reduces the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, thereby reducing hyperkinetic movements. The deuterium atoms in this compound can enhance the compound’s stability and prolong its duration of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Tetrabenazine D6 include:

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This can lead to improved therapeutic efficacy and reduced side effects compared to its non-deuterated counterparts .

Properties

Molecular Formula

C20H31NO3

Molecular Weight

339.5 g/mol

IUPAC Name

(3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methane

InChI

InChI=1S/C19H27NO3.CH4/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H4/t14-,16-;/m1./s1/i3D3,4D3;

InChI Key

ZSFAIFDKUXYVSN-HSGJOGOUSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3CC(=O)[C@@H](CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H].C

Canonical SMILES

C.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Origin of Product

United States

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